2-(Dimethylamino)ethyl thiophene-2-carboxylate
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Overview
Description
2-(Dimethylamino)ethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(Dimethylamino)ethyl thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications.
Chemical Reactions Analysis
2-(Dimethylamino)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
2-(Dimethylamino)ethyl thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the dimethylaminoethyl group.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
496799-75-8 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-10(2)5-6-12-9(11)8-4-3-7-13-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ITFVYRDODSBYIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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